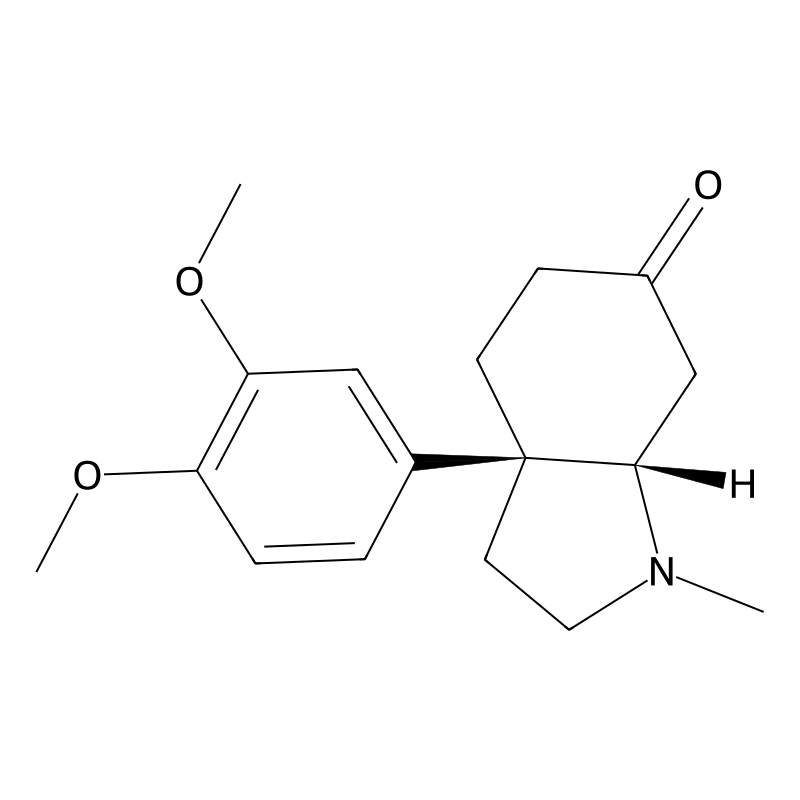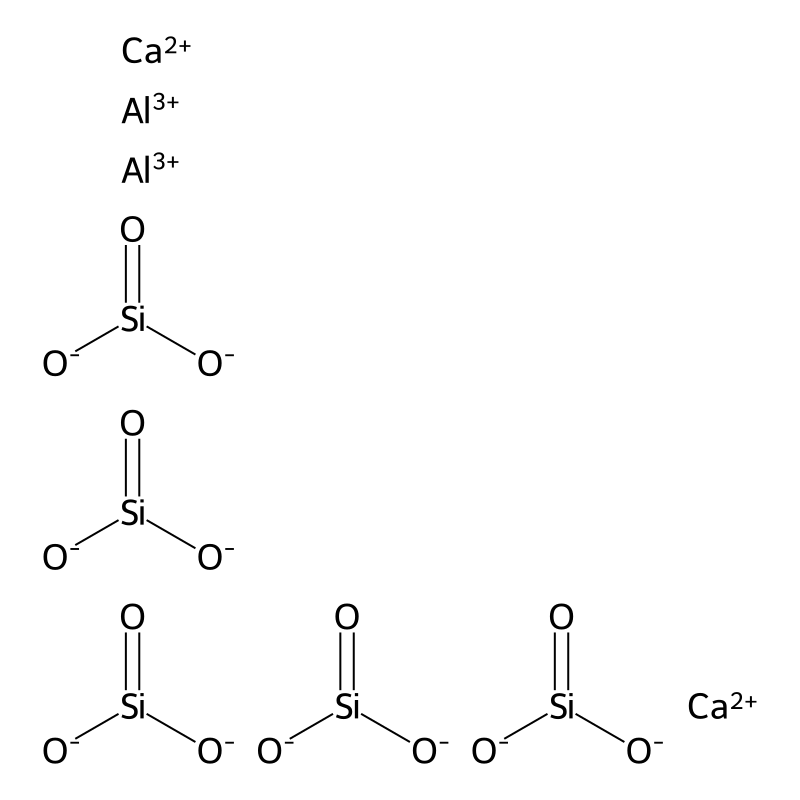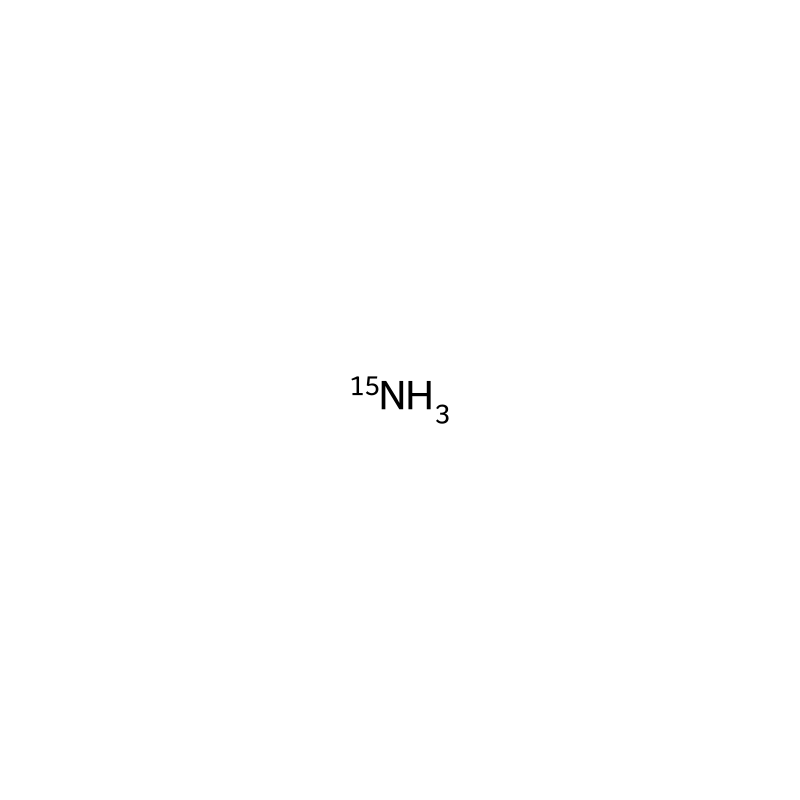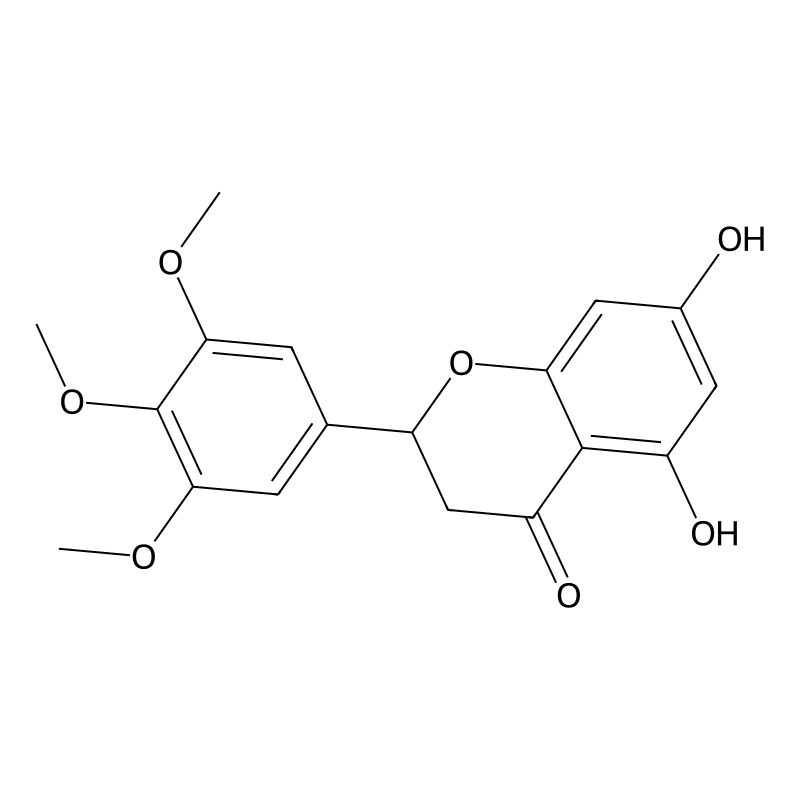Sulfacetamide
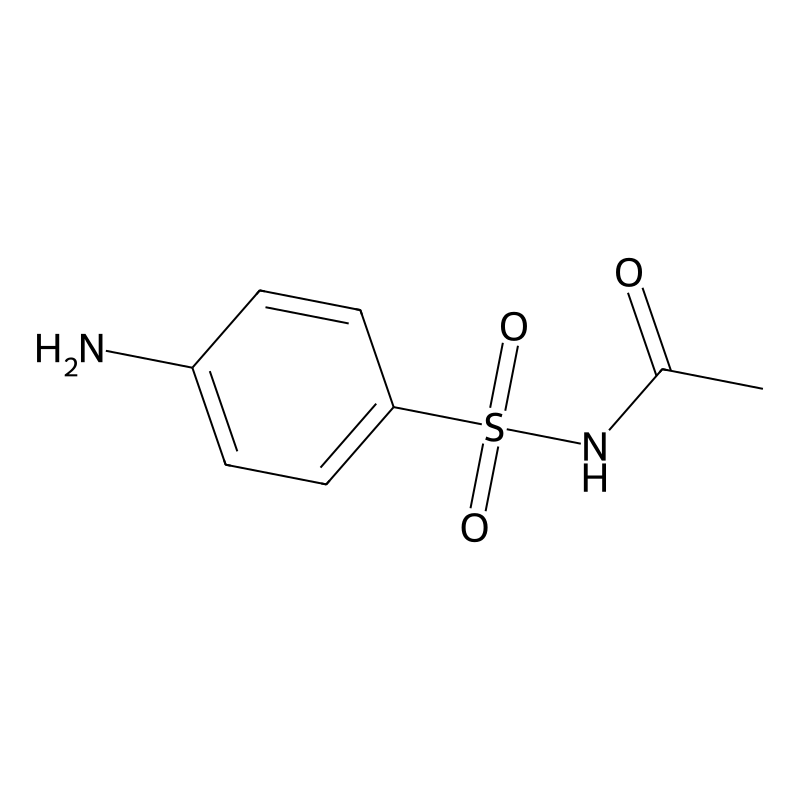
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
less than 0.1 mg/mL at 61 °F (NTP, 1992)
4.21e+00 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antimicrobial Activity Studies
- Mechanism of action: Researchers are investigating the specific mechanisms by which Sulfacetamide inhibits bacterial growth. Studies suggest it disrupts folic acid synthesis, essential for bacterial survival )].
- Combination therapies: Research is exploring the effectiveness of combining Sulfacetamide with other antibiotics to combat resistant bacteria. Studies have shown promise in treating specific infections, like methicillin-resistant Staphylococcus aureus (MRSA) ].
Pharmacokinetic and Pharmacodynamic Studies
- Absorption and penetration: Scientists are studying how Sulfacetamide is absorbed through the skin and eye tissues. This helps determine its effectiveness for topical applications Source: Journal of Ocular Pharmacology and Therapeutics [Journal of Ocular Pharmacology and Therapeutics, Lippincott Williams & Wilkins: ].
- Dosage optimization: Research is ongoing to optimize Sulfacetamide dosage for various applications. This aims to balance efficacy with minimizing side effects Source: International Journal of Dermatology [International Journal of Dermatology, Wiley Online Library: ].
Safety and Resistance Studies
- Allergic reactions: Some research focuses on identifying potential allergic reactions associated with Sulfacetamide use Source: British Journal of Dermatology [British Journal of Dermatology, British Association of Dermatologists: ].
- Antimicrobial resistance: Scientists are monitoring the development of bacterial resistance to Sulfacetamide. This helps guide treatment protocols and develop alternative therapies if needed )].
Sulfacetamide, chemically known as N-(4-aminobenzenesulfonyl)acetamide, is a sulfonamide compound that serves primarily as an antimicrobial agent. Its chemical formula is C₈H₁₀N₂O₃S, and it has a molecular weight of approximately 214.24 g/mol. Sulfacetamide functions by inhibiting bacterial growth, specifically targeting the synthesis of folic acid in bacteria through the competitive inhibition of para-aminobenzoic acid (PABA), which is crucial for bacterial proliferation .
In addition to its antimicrobial activity, sulfacetamide can participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions, leading to the formation of sulfanilamide and acetic acid .
Sulfacetamide exhibits significant biological activity as an antimicrobial agent. It is effective against a range of Gram-positive and Gram-negative bacteria, making it useful in treating skin conditions like acne, acne rosacea, and seborrheic dermatitis. The mechanism involves inhibiting bacterial growth by obstructing folic acid synthesis, which is essential for nucleic acid production in bacteria .
Sulfacetamide can be synthesized through several methods:
- Direct Alkylation: One common method involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride. This reaction typically requires a base to facilitate the nucleophilic attack on the electrophilic carbon atom .
- Acylation of Sulfanilamide: Another approach includes the acylation of sulfanilamide with acetic anhydride or acetyl chloride, which results in the formation of sulfacetamide .
- Alternative Routes: Various synthetic pathways may also employ different reagents or conditions to optimize yield and purity.
Sulfacetamide is widely employed in medical and pharmaceutical applications:
- Dermatological Treatments: It is used topically for treating acne vulgaris, acne rosacea, and seborrheic dermatitis due to its antibacterial properties .
- Ophthalmology: Sulfacetamide sodium is utilized in ophthalmic solutions for treating bacterial conjunctivitis and other eye infections .
- Combination Therapies: It may be combined with other agents like sulfur to enhance its efficacy as a keratolytic agent, aiding in skin exfoliation and acne treatment .
Studies have indicated that sulfacetamide interacts with various biological systems:
- Drug Interactions: There are documented interactions with other sulfa drugs that may lead to increased risk of hypersensitivity or adverse effects, particularly in patients with known allergies to sulfonamides .
- Effect on Microbial Flora: Research suggests that while sulfacetamide effectively reduces pathogenic bacteria on the skin, it may also impact beneficial microbial flora, necessitating careful consideration during treatment regimens .
Sulfacetamide belongs to a class of compounds known as sulfonamides. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Sulfanilamide | C₆H₈N₂O₂S | The parent compound of sulfonamides; used as an antibiotic. |
| Sulfadiazine | C₁₁H₁₂N₄O₂S | Used primarily for treating infections caused by protozoa. |
| Sulfamethoxazole | C₁₁H₁₃N₃O₃S | Commonly used in combination therapies for urinary tract infections. |
| Trimethoprim | C₁₁H₁₃N₃O₃ | Often combined with sulfamethoxazole for synergistic effects against bacterial infections. |
Uniqueness of Sulfacetamide
Sulfacetamide's uniqueness lies in its specific application for dermatological conditions and its dual role as both an antimicrobial and anti-inflammatory agent. Unlike many other sulfonamides that are primarily used systemically or for different types of infections, sulfacetamide's targeted use on the skin makes it particularly valuable in dermatology. Its formulation as a topical agent allows for localized treatment while minimizing systemic side effects typical of oral antibiotics.
Purity
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
-0.96 (LogP)
-0.6
Appearance
Melting Point
183 °C
Storage
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 165 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 161 of 165 companies with hazard statement code(s):;
H317 (96.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (96.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Pharmacology
Sulfacetamide is a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)
MeSH Pharmacological Classification
ATC Code
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AF - Antiinfectives for treatment of acne
D10AF06 - Sulfacetamide
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AB - Sulfonamides
S01AB04 - Sulfacetamide
Mechanism of Action
Pictograms

Irritant
Other CAS
Wikipedia
Fluorosulfonate
Biological Half Life
Use Classification
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
General Manufacturing Information
Dates
2: Tüzün Y, Wolf R, Kutlubay Z, Karakuş O, Engin B. Rosacea and rhinophyma. Clin Dermatol. 2014 Jan-Feb;32(1):35-46. doi: 10.1016/j.clindermatol.2013.05.024. Review. PubMed PMID: 24314376.
3: Emer J, Waldorf H, Berson D. Botanicals and anti-inflammatories: natural ingredients for rosacea. Semin Cutan Med Surg. 2011 Sep;30(3):148-55. doi: 10.1016/j.sder.2011.05.007. Review. PubMed PMID: 21925368.
4: van Zuuren EJ, Kramer SF, Carter BR, Graber MA, Fedorowicz Z. Effective and evidence-based management strategies for rosacea: summary of a Cochrane systematic review. Br J Dermatol. 2011 Oct;165(4):760-81. doi: 10.1111/j.1365-2133.2011.10473.x. Epub 2011 Sep 15. Review. PubMed PMID: 21692773.
5: Jackson JM, Pelle M. Topical rosacea therapy: the importance of vehicles for efficacy, tolerability and compliance. J Drugs Dermatol. 2011 Jun;10(6):627-33. Review. PubMed PMID: 21637903.
6: van Zuuren EJ, Kramer S, Carter B, Graber MA, Fedorowicz Z. Interventions for rosacea. Cochrane Database Syst Rev. 2011 Mar 16;(3):CD003262. doi: 10.1002/14651858.CD003262.pub4. Review. Update in: Cochrane Database Syst Rev. 2015;4:CD003262. PubMed PMID: 21412882.
7: Preisz K, Kárpáti S. [Rosacea: pathogenesis, clinical forms and therapy]. Orv Hetil. 2010 Jul 25;151(30):1209-14. doi: 10.1556/OH.2010.28885. Review. Hungarian. PubMed PMID: 20650811.
8: Kennedy Carney C, Cantrell W, Elewski BE. Rosacea: a review of current topical, systemic and light-based therapies. G Ital Dermatol Venereol. 2009 Dec;144(6):673-88. Review. PubMed PMID: 19907406.
9: Elsaie ML, Choudhary S. Updates on the pathophysiology and management of acne rosacea. Postgrad Med. 2009 Sep;121(5):178-86. doi: 10.3810/pgm.2009.09.2066. Review. PubMed PMID: 19820288.
10: Bowe WP, Shalita AR. Effective over-the-counter acne treatments. Semin Cutan Med Surg. 2008 Sep;27(3):170-6. doi: 10.1016/j.sder.2008.07.004. Review. PubMed PMID: 18786494.
11: Thomas K, Yelverton CB, Yentzer BA, Balkrishnan R, Fleischer AB Jr, Feldman SR. The cost-effectiveness of rosacea treatments. J Dermatolog Treat. 2009;20(2):72-5. doi: 10.1080/09546630802314662. Review. PubMed PMID: 18728922.
12: Czepita D, Kuźna-Grygiel W, Czepita M, Grobelny A. Demodex folliculorum and Demodex brevis as a cause of chronic marginal blepharitis. Ann Acad Med Stetin. 2007;53(1):63-7; discussion 67. Review. PubMed PMID: 18561612.
13: Del Rosso J. Emerging topical antimicrobial options for mild-to-moderate acne: a review of the clinical evidence. J Drugs Dermatol. 2008 Feb;7(2 Suppl):s2-7. Review. PubMed PMID: 18404864.
14: Del Rosso JQ. Combination topical therapy in the treatment of acne. Cutis. 2006 Aug;78(2 Suppl 1):5-12. Review. PubMed PMID: 17966494.
15: Nally JB, Berson DS. Topical therapies for rosacea. J Drugs Dermatol. 2006 Jan;5(1):23-6. Review. PubMed PMID: 16468288.
16: Del Rosso JQ, Bikowski J. Topical metronidazole combination therapy in the clinical management of rosacea. J Drugs Dermatol. 2005 Jul-Aug;4(4):473-80. Review. PubMed PMID: 16004021.
17: Bikowski JB. The pharmacologic therapy of rosacea: a paradigm shift in progress. Cutis. 2005 Mar;75(3 Suppl):27-32; discussion 33-6. Review. PubMed PMID: 15810808.
18: Del Rosso JQ. Adjunctive skin care in the management of rosacea: cleansers, moisturizers, and photoprotectants. Cutis. 2005 Mar;75(3 Suppl):17-21; discussion 33-6. Review. PubMed PMID: 15810806.
19: Margolis DJ. Evidence-based dermatology. Cutis. 2005 Mar;75(3 Suppl):8-12; discussion 33-6. Review. PubMed PMID: 15810804.
20: Wolf JE Jr. Present and future rosacea therapy. Cutis. 2005 Mar;75(3 Suppl):4-7; discussion 33-6. Review. PubMed PMID: 15810803.
